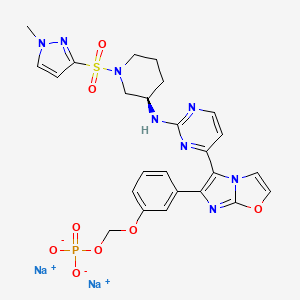
Pci-27483
Vue d'ensemble
Description
PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa), which is in preclinical development as a novel anti-cancer agent . It has potential antineoplastic and antithrombotic activities .
Molecular Structure Analysis
The chemical formula of PCI-27483 is C26H24N6O9S . Its exact mass is 596.13 and its molecular weight is 596.570 .Physical And Chemical Properties Analysis
PCI-27483 has a molecular weight of 596.57 and is soluble up to 10 mM in DMSO . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Applications De Recherche Scientifique
Cancer Therapy
PCI-27483 is being explored as a novel anti-cancer agent due to its role as a selective small molecule inhibitor of activated coagulation factor VII (FVIIa) . The overexpression of tissue factor (TF), which initiates the coagulation cascade, is linked to disease progression in various cancers, including pancreatic, colon, breast, and prostate cancers. By inhibiting FVIIa, PCI-27483 may suppress tumor growth and angiogenesis, offering a potential therapeutic pathway for treating cancers dependent on FVIIa activity .
Tumor Growth Inhibition
In vivo studies have shown that PCI-27483 can inhibit tumor growth. For instance, in a syngeneic model, the administration of PCI-27483 to mice implanted with tumor cells resulted in significant tumor suppression. This suggests that PCI-27483 could be a valuable addition to the arsenal of drugs used in cancer treatment, particularly for tumors that exhibit high TF expression .
Combination Therapy for Pancreatic Cancer
PCI-27483 has been studied in combination with gemcitabine for advanced pancreatic cancer. Although the combination did not show superiority to gemcitabine alone, the targeted inhibition of the coagulation cascade was achieved, and the combination was well-tolerated. This indicates a potential for PCI-27483 to be used in combination therapies, possibly enhancing the efficacy of existing treatments .
Venous Thromboembolism (VTE) Prevention
High TF expression in tumors correlates with an increased risk of VTE in cancer patients. By inhibiting FVIIa, PCI-27483 may contribute to reducing the risk of VTE, which is a significant complication in cancer therapy. This application could improve the quality of life and outcomes for patients undergoing cancer treatment .
Pharmacokinetics and Safety Profile
The pharmacokinetics and safety profile of PCI-27483 have been evaluated in clinical studies. Achieving a target international normalized ratio (INR) indicates effective inhibition of the coagulation cascade. The safety profile of PCI-27483, particularly concerning bleeding events, is an important consideration in its application as a therapeutic agent .
Anti-Angiogenesis
The TF:FVIIa complex is known to promote angiogenesis, which is the formation of new blood vessels that tumors need for growth and metastasis. By inhibiting this complex, PCI-27483 may serve as an anti-angiogenic agent, potentially preventing the development and spread of tumors .
Mécanisme D'action
Target of Action
PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa) . The primary target of PCI-27483 is the FVIIa/tissue factor (TF) complex . Tissue factor is a transmembrane receptor that is overexpressed in numerous primary human tumors, including pancreatic, colon, breast, and prostate .
Mode of Action
PCI-27483 inhibits the TF:FVIIa complex . This complex initiates both a proteolytic cascade leading to coagulation and intracellular signaling through the G protein-coupled receptor PAR2 . By inhibiting this complex, PCI-27483 can prevent PAR-2 activation and PAR2-mediated signal transduction pathways .
Biochemical Pathways
The inhibition of the TF:FVIIa complex by PCI-27483 affects several biochemical pathways. It blocks the TF:FVIIa induced phosphorylation of Akt and MAPK in cells that highly express TF . This inhibition also blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells . These actions disrupt the signaling pathways that induce the secretion of vascular endothelial growth factor (VEGF) and the autocrine growth factor IL8, known to stimulate chemotaxis and invasion .
Pharmacokinetics
The pharmacokinetics of PCI-27483 were evaluated in a phase 2 trial of patients with advanced pancreatic cancer . The study found that a target international normalized ratio (between 2.0–3.0) was achieved following PCI-27483 treatment . .
Result of Action
The inhibition of the TF:FVIIa complex by PCI-27483 has shown to inhibit tumor growth in vivo . In a syngeneic model, subcutaneous administration of PCI-27483 to mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing . In a xenograft model where mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of PCI-27483 inhibited tumor growth by 65% during the first 11 days of treatment .
Action Environment
The action of PCI-27483 can be influenced by environmental factors such as the presence of tissue damage or injury, which can expose TF to its ligand, protease factor VII (FVII), in circulation . The resulting activated FVII (FVIIa) forms a complex with TF (TF:FVIIa), triggering the blood coagulation cascade . Therefore, the environment in which PCI-27483 operates can influence its action, efficacy, and stability.
Safety and Hazards
The overall safety of PCI-27483 was found to be similar to gemcitabine alone, with a higher incidence of mostly low-grade bleeding events (65% vs. 19%) . It is recommended to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation . It is also considered toxic and contains a pharmaceutically active ingredient .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHHCAKBRKCLW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871266-63-6 | |
| Record name | PCI-27483 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCI-27483 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PCI-27483 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



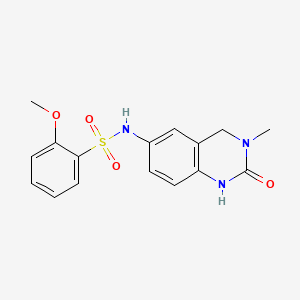
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
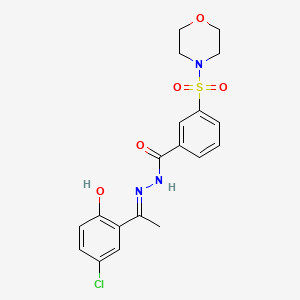

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)
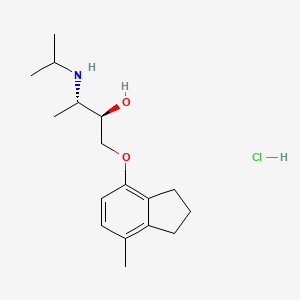
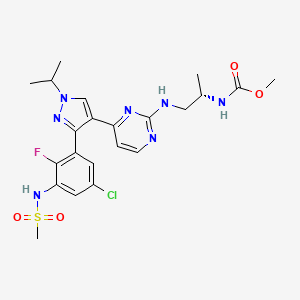
![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)


